Product packaging for Cupric chlorate(Cat. No.:CAS No. 26506-47-8)

Cupric chlorate

Cat. No.: B1599060
CAS No.: 26506-47-8
M. Wt: 230.45 g/mol
InChI Key: IJCCOEGCVILSMZ-UHFFFAOYSA-L
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Description

Cupric Chlorate, with the chemical formula Cu(ClO₃)₂, is a copper salt of chloric acid. The hexahydrate form is described as blue to green, deliquescent, octahedral crystals with a melting point of 65 °C . It is very soluble in water and alcohol . This compound is a strong oxidizer and should be kept well closed and out of contact with organic matter . Historically, this compound has been used as a mordant in the dyeing and printing of textiles . In modern research, analogous copper(II) and chlorate-containing coordination polymers are investigated for their potential as primary explosives. These materials are studied to replace traditional heavy metal-based explosives like lead azide, offering high energy and thermal stability while being more environmentally compatible . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2CuO6 B1599060 Cupric chlorate CAS No. 26506-47-8

Properties

CAS No.

26506-47-8

Molecular Formula

Cl2CuO6

Molecular Weight

230.45 g/mol

IUPAC Name

copper;dichlorate

InChI

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2

InChI Key

IJCCOEGCVILSMZ-UHFFFAOYSA-L

SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2]

Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2]

Other CAS No.

14721-21-2
26506-47-8

physical_description

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Cupric Chlorate and Its Coordination Complexes

In-Situ Generation and Direct Synthesis Pathways of Anhydrous Cupric Chlorate (B79027)

Anhydrous cupric chlorate, Cu(ClO₃)₂, is a powerful oxidizing agent. nih.gov Its direct synthesis is often achieved through metathesis or acid-base reactions, typically generating the compound in-situ for immediate use in subsequent reactions.

Metathesis Reactions for Cu(ClO₃)₂ Formation

Metathesis, or double displacement, reactions are a common and effective method for preparing this compound. This approach involves the exchange of ions between two soluble salts in a solution, leading to the formation of the desired product, which can then be isolated.

A widely used metathesis reaction for the synthesis of this compound involves the reaction of a soluble copper salt, such as copper(II) sulfate (B86663), with a soluble chlorate salt, like barium chlorate. researchgate.netwikipedia.org In this process, an aqueous solution of copper(II) sulfate is mixed with an aqueous solution of barium chlorate. This results in the precipitation of insoluble barium sulfate, leaving this compound in the solution. researchgate.netwikipedia.org The reaction can be represented as:

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)

The precipitated barium sulfate is then removed by filtration. The resulting aqueous solution of this compound can be used directly for the synthesis of coordination complexes or carefully evaporated under a vacuum to yield blue crystals of this compound. wikipedia.org The solubility of the reactants and the insolubility of one of the products are the key driving forces for this type of reaction. scribd.com

Reactant 1Reactant 2Product 1 (in solution)Product 2 (precipitate)
Copper(II) sulfate (CuSO₄)Barium chlorate (Ba(ClO₃)₂)This compound (Cu(ClO₃)₂)Barium sulfate (BaSO₄)
Copper(II) chloride (CuCl₂)Silver chlorate (AgClO₃)This compound (Cu(ClO₃)₂)Silver chloride (AgCl)

This table summarizes common metathesis reactions for the formation of this compound.

Acid-Base Reactions in this compound Synthesis

Acid-base reactions provide an alternative route to synthesize this compound. This method typically involves the reaction of a copper-containing base with chloric acid. Common copper bases that can be utilized include copper(II) hydroxide (B78521) (Cu(OH)₂), copper(II) oxide (CuO), or copper(II) carbonate (CuCO₃). wikipedia.org

The general form of these reactions is the neutralization of the base by the acid to form a salt (this compound) and water. pressbooks.pubmsu.edu For example, the reaction between copper(II) hydroxide and chloric acid is as follows:

Cu(OH)₂(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + 2H₂O(l)

Similarly, copper(II) carbonate reacts with chloric acid to produce this compound, water, and carbon dioxide gas:

CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

These reactions are driven by the formation of water and, in the case of the carbonate, the evolution of a gas. pressbooks.pub The resulting this compound solution can then be used for further synthetic applications.

Synthesis of this compound Coordination Compounds via Ligand Complexation

This compound readily forms coordination compounds with a variety of ligands, particularly those rich in nitrogen. These complexes often exhibit interesting energetic properties and diverse structural motifs. The synthesis of these compounds typically involves reacting a freshly prepared aqueous solution of this compound with the desired ligand. researchgate.net

Strategies for Incorporating Nitrogen-Rich Ligands

A primary strategy for creating energetic coordination compounds involves the complexation of this compound with nitrogen-rich ligands. researchgate.netacs.org These ligands, often heterocyclic compounds containing multiple nitrogen atoms, can significantly influence the properties of the resulting complex. The choice of ligand can be used to either "tame or boost" the energetic nature of the this compound. researchgate.netacs.org

Examples of nitrogen-rich ligands used in the synthesis of this compound coordination compounds include various substituted triazoles and tetrazoles. researchgate.netdoi.org For instance, reacting an in-situ prepared aqueous solution of copper(II) chlorate with stoichiometric amounts of ligands like 1-vinyltetrazole (1-VTZ) or 1-aminotetrazole (B12337137) (1-ATZ) yields the corresponding coordination complexes. researchgate.net The synthesis of a copper(II) chlorate coordination polymer with 4-amino-1,2,4-triazole (B31798) as a bridging ligand has also been reported, resulting in a 1D chain structure where Cu(II) ions are linked by triple triazole bridges. researchgate.net

The general synthetic approach involves dissolving the nitrogen-rich ligand in a suitable solvent and adding it to the aqueous this compound solution. The resulting coordination compound may precipitate directly from the solution or be obtained by slow evaporation of the solvent. doi.org

LigandResulting Complex Formula (Example)
1-Amino-1,2,3-triazole (1-ATRI)[Cu(ClO₃)₂(1-ATRI)₄]
1-Methyl-5-aminotetrazole (B134227) (1-MAT)[CuClO₃(1-MAT)₄]ClO₃
1,4-Di(tetrazol-1-yl)butane (dtb)[Cu(ClO₃)₂(dtb)₂]
4-Amino-1,2,4-triazole (4-AT){Cu(4-AT)₃₂}n

This table showcases examples of nitrogen-rich ligands and the resulting this compound coordination complexes. Note that the last entry uses perchlorate (B79767), a related but distinct anion, to illustrate the structural possibilities with similar ligands. doi.orglukasiewicz.gov.pl

Solvent-Controlled and Templated Synthetic Approaches

The choice of solvent can play a crucial role in directing the structure and dimensionality of the resulting this compound coordination compounds. Different solvents can influence the coordination environment of the copper(II) ion and promote the formation of specific crystalline phases. nih.govrsc.org For example, the use of mixed solvent systems, such as methanol/water, can affect the crystallization process and the nature of the isolated product. nih.gov

Templated synthesis is another sophisticated approach where other chemical species, which are not part of the final product, are used to direct the assembly of the coordination framework. While specific examples for this compound are less documented in the provided context, the general principle applies to coordination chemistry. For instance, in the hydrothermal synthesis of other copper coordination polymers, molecules like 1,10-phenanthroline (B135089) have been used as crystallization mediators to generate specific structures. mdpi.com This concept can be extended to this compound systems to control the formation of desired architectures.

Hydrothermal Synthesis Techniques for this compound Coordination Polymers

Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. mdpi.comrsc.org This method involves carrying out the reaction in water or another solvent in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions can promote the formation of unique and complex structures that may not be accessible through conventional solution-based methods.

In the context of copper coordination chemistry, hydrothermal reactions have been successfully employed to synthesize a variety of coordination polymers. For example, the hydrothermal treatment of aqueous mixtures of copper(II) chloride, a carboxylic acid building block, and a crystallization mediator like 1,10-phenanthroline has yielded one-dimensional coordination polymers. mdpi.com While the provided search results focus more on copper(II) chloride and other precursors for hydrothermal synthesis, this technique is highly applicable to the synthesis of this compound coordination polymers. researchgate.netmdpi.comosti.gov By reacting this compound with appropriate bridging ligands under hydrothermal conditions, it is possible to construct robust, multi-dimensional coordination networks. The pH of the reaction mixture can also be a critical parameter in controlling the final product in hydrothermal synthesis. rsc.org

Structural Elucidation and Crystallographic Analysis of Cupric Chlorate Systems

Single-Crystal X-ray Diffraction Studies of Cupric Chlorate (B79027) and its Hydrates

Single-crystal X-ray diffraction is an indispensable tool for determining the three-dimensional structure of crystalline materials with high precision. acs.org Its application to cupric chlorate and its various hydrated forms has been pivotal in characterizing their molecular architecture.

Elucidation of Crystal Systems and Space Groups

The degree of hydration significantly influences the crystal structure of this compound, leading to different crystal systems and space groups.

Anhydrous this compound, Cu(ClO₃)₂ : This compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.orgrsc.org

This compound Tetrahydrate, Cu(ClO₃)₂·4H₂O : The tetrahydrate form adopts an orthorhombic crystal structure with the space group Pcab. wikipedia.org

This compound Hexahydrate, Cu(ClO₃)₂·6H₂O : While direct crystallographic data for the hexahydrate of this compound is less common, the analogous cupric perchlorate (B79767) hexahydrate, Cu(ClO₄)₂·6H₂O, crystallizes in the monoclinic system with the space group P2₁/c. rri.res.in It is described as consisting of blue to green, deliquescent, octahedral crystals. drugfuture.com

The crystallographic data for these this compound systems are summarized in the interactive table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Anhydrous this compoundCu(ClO₃)₂MonoclinicP2₁/c4.584(1)8.326(2)8.015(1)114.21(1)2
This compound TetrahydrateCu(ClO₃)₂·4H₂OOrthorhombicPcab12.9249.5027.233904
Cupric Perchlorate HexahydrateCu(ClO₄)₂·6H₂OMonoclinicP2₁/c5.1423.17314.147906

Note: Data for the hexahydrate is for the analogous perchlorate compound and serves as a structural reference. rri.res.in

Analysis of Coordination Geometries around the Copper(II) Center

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to the Jahn-Teller effect, which results in distortions from idealized coordination geometries, most commonly leading to elongated octahedral or square pyramidal environments. uwimona.edu.jm

In many of its compounds, the copper(II) ion is surrounded by six ligands in an octahedral arrangement, which is often distorted.

Anhydrous this compound, Cu(ClO₃)₂ : The copper atom exhibits a distorted-octahedral coordination. It is surrounded by four equatorial oxygen atoms from chlorate groups at a distance of 1.96(1) Å and two axial oxygen atoms at a longer distance of 2.46(1) Å, a classic example of Jahn-Teller distortion. rsc.orgrsc.org

This compound Tetrahydrate, Cu(ClO₃)₂·4H₂O : In this hydrate, the copper(II) ion is also in a distorted octahedral environment. It is coordinated to four oxygen atoms from water molecules in the equatorial plane and two oxygen atoms from two chlorate groups in the axial positions. wikipedia.org The Cu-O(water) distances are shorter (1.944 Å) than the Cu-O(chlorate) distances (2.396 Å), consistent with a Jahn-Teller elongation. wikipedia.org

Cupric Perchlorate Hexahydrate, Cu(ClO₄)₂·6H₂O : In the hexahydrate, the copper ion is coordinated by six water molecules, forming a slightly deformed [Cu(H₂O)₆]²⁺ octahedron with a mean Cu-O bond length of 2.18 Å. rri.res.in

Five-coordinate square pyramidal geometry is another common coordination environment for copper(II) ions, particularly in complexes with bulky or specific polydentate ligands.

In a complex with the formula Cu(C₅H₈N₂)(C₁₄H₂₃N₅O)₂ , the cupric ion is in a five-coordinate square-pyramidal environment. The basal plane is occupied by nitrogen atoms from the organic ligands, and the apical position is occupied by an alcohol oxygen atom. iucr.org

A this compound complex with 1-methyl-5-aminotetrazole (B134227), [CuClO₃(1-MAT)₄]ClO₃ , features a copper(II) ion in an extraordinary square pyramidal coordination sphere. An oxygen atom from one chlorate ligand occupies the axial position, while four nitrogen atoms from the tetrazole ligands form the base. doi.org

Octahedral Coordination Environments

Intermolecular and Intramolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding)

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the stability and assembly of the crystal structures of hydrated cupric chlorates. wikipedia.org These interactions typically involve the coordinated water molecules acting as hydrogen bond donors and the oxygen atoms of the chlorate anions acting as acceptors.

In hydrated this compound, the water molecules directly coordinated to the copper ion form hydrogen bonds with the chlorate anions that are not directly bonded to the metal center. This creates an extensive three-dimensional network, linking the coordination polyhedra and the counter-ions into a stable crystalline lattice. rsc.org For instance, in the analogous cupric chloride dihydrate, the hydrogen positions have been determined, confirming a network of hydrogen bonds that stabilize the structure. arizona.edu Similarly, in the structure of cupric perchlorate hexahydrate, the hydrogen bonds between the water and perchlorate oxygens form puckered six-membered rings. rri.res.in

Structural Characterization of this compound Coordination Polymers

Coordination polymers are extended structures where metal ions are linked by bridging ligands. researchgate.net this compound has been used as a component in the synthesis of such polymers, often exhibiting interesting structural and physical properties.

[Cu(ClO₃)₂(1-ATRI)₄] : This compound features an octahedral coordination sphere around the copper(II) cation, which is built up of two chlorate ligands in axial positions and four aminotriazole molecules in a plane. doi.org

Copper(II) chlorate with 4-amino-1,2,4-triazole (B31798) : A coordination polymer has been prepared where Cu(II) ions are linked by triple triazole N1,N2 bridges, forming a 1D chain structure. researchgate.net

Anhydrous this compound, Cu(ClO₃)₂ : The structure of the anhydrous form can itself be described as a three-dimensional polymeric network. The perchlorate groups are bridging bidentate and can be considered pseudo-tridentate, creating infinite cross-linked chains through long Cu-O contacts. rsc.org

The choice of organic ligand is crucial in directing the final structure, leading to coordination compounds with manageable sensitivities, which can be tailored for specific applications. acs.orgresearchgate.net

One-Dimensional (1D) Chain Structures

One-dimensional (1D) chain structures are a common motif in the coordination chemistry of this compound. These structures are formed when copper(II) ions are linked together in a linear fashion by bridging ligands.

A notable example is the copper(II) chlorate(VII) coordination polymer with 4-amino-1,2,4-triazole as a bridging ligand. In this compound, Cu(II) ions are linked by triple triazole N1,N2 bridges, forming a 1D chain. researchgate.netnih.gov This arrangement results in a detonating material with performance comparable to lead azide (B81097), yet it exhibits moderate sensitivity to thermal and mechanical stimuli. researchgate.netnih.gov

The formation of 1D polymeric chains is also observed in complexes where dicyanamide (B8802431) anions act as bridging ligands. For instance, in several copper(II) dicyanamide complexes with N-substituted tetrazole ligands, the bridging of dicyanamide anions between two copper centers leads to the formation of one-dimensional chains. uni-muenchen.de Similarly, a thiocyanate-bridged one-dimensional chain copper(II) complex has been synthesized where two independent [(232-tet)Cu(NCS)]⁺ units form distinct chains in the crystal lattice. tandfonline.com

In another instance, two copper(II) atoms are bridged by three bidental ligands, resulting in the formation of polymeric chains. doi.org The nature of the bridging ligand and the coordination environment of the copper(II) ion are critical in dictating the formation and properties of these 1D structures.

Interactive Data Table: Crystallographic Data for 1D this compound Systems
CompoundBridging LigandKey Structural FeatureRef.
Copper(II) chlorate(VII) with 4-amino-1,2,4-triazole4-amino-1,2,4-triazoleTriple triazole N1,N2 bridges researchgate.netnih.gov
Copper(II) dicyanamide with N-substituted tetrazolesDicyanamideBridging dicyanamide anions uni-muenchen.de
{(232-tet)Cu(NCS)}nThiocyanateEnd-to-end bridging thiocyanate tandfonline.com
Cu₂(4-ATRI)₆₄4-aminotriazoleThree bidental bridging ligands doi.org

Two-Dimensional (2D) Polymeric Networks

Beyond simple chains, this compound systems can also form more complex two-dimensional (2D) polymeric networks. These structures arise when the 1D chains are further interconnected, creating layers or sheets.

An example of a 2D network is found in a copper(II) chlorate complex with a ditetrazole ligand, where each ligand links two different copper(II) atoms, leading to the formation of a 2D-network. doi.org The transition from a 1D to a 2D structure can sometimes be influenced by subtle changes in the ligand system. For instance, in a series of energetic coordination polymers, while some complexes with 1-methyl-5-aminotetrazole (1-MAT) and dicyanamide form 1D chains, others exhibit 2D-layered structures. researchgate.net

The choice of ancillary ligands and counter-ions can also direct the assembly of 2D frameworks. In a series of multicomponent polymeric networks based on copper(II), 4,4'-bipyridyl, and a carboxylato ligand, the formate (B1220265) and acetate (B1210297) groups significantly influenced the formation of 2D coordination frameworks with a (4,4) topology. srru.ac.th The coordination of anions, such as nitrate (B79036), can lead to distinct structural motifs, resulting in 2D frameworks assembled from dinuclear chain secondary building units. srru.ac.th

The dimensionality of the polymer can also be affected by the presence of solvent molecules. For instance, two related copper(II) complexes with a ditetrazolyl ligand and dicyanamide anions show a difference in dimensionality, with one forming a two-dimensional layer and its monohydrate analogue forming a three-dimensional structure. uni-muenchen.de

Interactive Data Table: Examples of 2D this compound Polymeric Networks
CompoundLigandsKey Structural FeatureRef.
[Cu(ClO₃)₂(dtb)₂]ditetrazoleLigand links two different Cu(II) atoms doi.org
{[Cu(dca)₂(1-MAT)]}ndicyanamide, 1-methyl-5-aminotetrazole2D-layered structure researchgate.net
{Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}n4,4'-bipyridyl, formate2D network based on trinuclear chains srru.ac.th
[Cu(dca)₂(1-AT)]dicyanamide, 1-aminotetrazole (B12337137)Four dicyanamide anions link to four different copper cations uni-muenchen.de

Influence of Ligand Architecture on this compound Complex Stereochemistry

The stereochemistry of this compound complexes, referring to the 3D arrangement of ligands around the central copper(II) ion, is highly dependent on the architecture of the coordinating ligands. researchgate.netwikipedia.orgmdpi.comuot.edu.ly The size, shape, and donor atoms of the ligands play a crucial role in determining the coordination number and geometry of the copper center. savemyexams.comnumberanalytics.com

In the simple hydrated form, tetraaquacopper(II) chlorate, Cu(ClO₃)₂·4H₂O, the copper atom is octahedrally coordinated. wikipedia.org It is surrounded by four oxygen atoms from water molecules in a plane and two oxygen atoms from the chlorate groups in the axial positions. wikipedia.org This arrangement exhibits a Jahn-Teller distortion, a common feature in copper(II) complexes, where the axial Cu-O (chlorate) bonds are longer than the equatorial Cu-O (water) bonds. wikipedia.org

When organic ligands are introduced, a wide variety of stereochemistries can be achieved. For example, in a series of copper(II) complexes with substituted phenanthroline ligands, the copper atom adopts a distorted trigonal bipyramidal geometry. capes.gov.br The specific substituents on the phenanthroline ligand were found to correlate with the reduction potentials of the complexes. capes.gov.br

The nature of the ligand can also influence whether the chlorate anion coordinates to the copper center or acts as a non-coordinating counter-anion. In the complex [Cu(ClO₃)₂(1-ATRI)₄], the chlorate ions are in the axial positions of the octahedral coordination sphere. doi.org In contrast, in Cu₂(4-ATRI)₆₄, the chlorates are non-coordinating counter-anions. doi.org

The steric bulk of ligands is another significant factor. Bulky substituents on ligands can force a particular geometry around the copper ion. For instance, sterically demanding substituents on pyridine (B92270) rings have been used to favor the formation of specific prismatic structures in self-assembled cages. acs.org In some cases, the coordination of different ligands can lead to changes in the coordination number and geometry of the complex. savemyexams.com

Interactive Data Table: Ligand Influence on Cu(II) Stereochemistry
ComplexLigand(s)Coordination GeometryChlorate RoleRef.
Cu(ClO₃)₂·4H₂OWaterDistorted OctahedralCoordinating wikipedia.org
Cu(5-R-phen)₂(CH₃CN)₂Substituted phenanthroline, AcetonitrileDistorted Trigonal BipyramidalNon-coordinating (as perchlorate) capes.gov.br
[Cu(ClO₃)₂(1-ATRI)₄]1-aminotriazoleOctahedralCoordinating doi.org
Cu₂(4-ATRI)₆₄4-aminotriazoleDistorted OctahedralNon-coordinating doi.org

Spectroscopic and Spectrochemical Characterization of Cupric Chlorate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within cupric chlorate (B79027) complexes. These methods provide detailed information about the coordination environment of the copper(II) ion and the nature of the chlorate anion's interaction within the complex.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in characterizing the interactions between the copper(II) center and the coordinating ligands. acs.orgresearchgate.net The formation of a coordination bond between a ligand and the copper ion typically induces noticeable shifts in the vibrational frequencies of the ligand's functional groups. researchgate.net

In complexes involving nitrogen-rich ligands such as aminotriazoles or tetrazoles, the stretching frequencies of C=N or N-H groups are particularly informative. researchgate.netresearchgate.net A shift in the absorption band of the azomethine group (C=N) to a lower frequency upon complexation indicates the coordination of the nitrogen atom to the copper center. researchgate.net This shift arises from a reduction in the double bond character of the C=N bond upon electron donation to the metal ion. researchgate.net

Similarly, the disappearance or significant shift of broad bands associated with O-H stretching vibrations, often observed in the 3300-3400 cm⁻¹ region for free ligands, suggests the deprotonation of hydroxyl groups and the formation of Cu-O bonds. bch.ro

The chlorate anion (ClO₃⁻) itself exhibits characteristic vibrational modes. In a free state, the ClO₃⁻ ion with C₃ᵥ symmetry has four fundamental vibrational modes, two stretching (ν₁ and ν₃) and two bending (ν₂ and ν₄). When coordinated to a metal ion, the symmetry of the chlorate anion is often lowered, leading to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of new bands in the FT-IR spectrum. aip.org For instance, in various copper(II) chlorate complexes with nitrogen-rich ligands, strong absorption bands for the chlorate anion are observed in the 900-1000 cm⁻¹ region. doi.org

Table 1: Selected FT-IR Data for Cu(II) Chlorate and Related Complexes

Compound/Complex Key Vibrational Mode Frequency (cm⁻¹) Interpretation
Cu(4-aminotriazolyl)x₂ ν(ClO₃⁻) 974 (vs), 941 (vs), 918 (s) Characteristic chlorate stretching vibrations. doi.org
Cu(1-vinyltetrazole)₆₂ ν(ClO₃⁻) 988 (s), 952 (vs) Strong absorptions indicating the presence of the chlorate anion. doi.org
Copper(II) Schiff Base Complex ν(C=N) Shift from 1629 to 1627 Coordination of azomethine nitrogen to Cu(II). researchgate.net

Note: (vs) = very strong, (s) = strong. Data is illustrative and compiled from various sources.

Raman spectroscopy complements FT-IR by providing information on the coordination of the chlorate anion. The technique is particularly sensitive to the symmetric stretching vibrations of non-polar bonds. The vibrational modes of the chlorate anion are active in Raman spectroscopy and their positions and splitting patterns can indicate the nature of the anion's coordination (e.g., monodentate, bidentate). aip.orgscielo.br

For instance, in copper hydroxy perchlorate (B79767), a related compound, the splitting of the F₂ modes of the perchlorate anion (a close relative of chlorate) is observed, indicating a breakdown of degeneracy upon coordination. scielo.br Similar effects are expected for cupric chlorate complexes. In studies of alkali metal chlorates, well-separated doublets for the ν₃ and ν₄ modes were observed, providing clear evidence of cation polarization of the anion. aip.org A weak band observed around 345 cm⁻¹ in the Raman spectrum of copper hydroxy perchlorate has been tentatively assigned to the Cu-O (anion) stretching vibration, directly probing the metal-anion bond. scielo.br

Table 2: Raman Spectroscopy Data for Anion Coordination

Species Vibrational Mode Frequency (cm⁻¹) Assignment/Interpretation
Cu₂(OH)₃ClO₄ ν(Cu-O anion) 345 Tentative assignment for metal-anion stretch. scielo.br
Cu₂(OH)₃ClO₄ ν₁(ClO₄⁻) 928 Suggests C₃ᵥ coordination of the perchlorate. scielo.br
Nantokite (CuCl) Transverse/Longitudinal Optic 205, 155 Characteristic Cu-Cl vibrations. researchgate.net

Note: Data for related copper compounds are included to illustrate the principles of anion coordination analysis by Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand-Metal Interactions

Electronic Spectroscopy Studies

Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a cornerstone for investigating the electronic structure of copper(II) complexes. It provides valuable information on d-d electronic transitions and charge-transfer bands.

Copper(II) is a d⁹ ion, which typically forms complexes with distorted octahedral, square pyramidal, or square-planar geometries. The electronic spectra of these complexes are characterized by broad, weak absorption bands in the visible or near-infrared (NIR) region, which are assigned to d-d transitions. bch.roallenpress.com The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry around the Cu(II) ion. scribd.com

For many copper(II) complexes, a broad d-d transition band is observed in the range of 550-700 nm. bch.roresearchgate.net For example, various copper(II) Schiff base complexes show a broad d-d transition band between 556-600 nm, which is characteristic of a square-planar geometry. bch.ro The energy of the d-d transition can be influenced by the nature of the ligands, as described by the spectrochemical series. scribd.com Stronger field ligands cause a larger splitting of the d-orbitals (Δ₀), resulting in a shift of the absorption maximum (λₘₐₓ) to a shorter wavelength (higher energy). scribd.com

Solid-state UV-Vis spectroscopy is particularly important for studying the electronic properties of this compound derivatives in their solid form, which is relevant to their application as energetic materials. acs.orgresearchgate.net These measurements can provide insights into the initiation mechanisms of these compounds when exposed to stimuli like lasers. acs.orgresearchgate.net The d-d transitions observed in the solid state can extend the absorption of the material into the visible or even near-infrared region. researchgate.net This absorption of light energy can be a critical step in triggering the decomposition of the energetic complex. For instance, solid-state UV-Vis measurements have been performed on copper(II) chlorate complexes with nitrogen-rich ligands to gain insight into their laser initiation mechanism. acs.orgresearchgate.net

Table 3: UV-Vis Spectroscopic Data for Cu(II) Complexes

Complex λₘₐₓ (nm) Solvent/State Assignment
Copper(II) Schiff Base Complexes 556-600 - d-d transition (square-planar geometry). bch.ro
[Cu(NH₃)₄(H₂O)₂]²⁺ 600 Water d-d transition. scribd.com
[Cu(gly)₂(H₂O)₂]²⁺ 638 Water d-d transition. scribd.com
[Cu(en)₂(H₂O)₂]²⁺ 739 Water d-d transition. scribd.com
Cu(II) itaconate complex 686 - d-d transition. redalyc.org

Note: Data compiled from various sources to illustrate typical d-d transition ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization within Complexes

While the paramagnetic nature of the Cu(II) ion often leads to significant broadening and shifting of NMR signals, making direct observation of the metal center challenging, NMR spectroscopy remains a valuable tool for characterizing the organic ligands within the diamagnetic precursors or, in some cases, within the paramagnetic complexes themselves. researchgate.netijfans.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for confirming the structure of the synthesized ligands before complexation. nih.gov For instance, the presence of specific proton signals for S(CH₂)nS groups or characteristic chemical shifts for aromatic protons can verify the ligand's identity. nih.gov

Upon complexation, changes in the chemical shifts of the ligand's protons can provide evidence of coordination. ijfans.org Although the paramagnetic effect of Cu(II) can be a complication, the broadening and shifting of ligand proton signals in proximity to the metal center can confirm the binding sites. researchgate.net For example, a downfield shift of an N-CH signal in the ligand's NMR spectrum upon forming a Cu(II) complex confirms coordination through the azomethine nitrogen. ijfans.org

Table 4: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Cu(ClO₃)₂
Copper(II) sulfate (B86663) CuSO₄
Barium chlorate Ba(ClO₃)₂
1-Vinyltetrazole C₃H₄N₄
4-Aminotriazole C₂H₄N₄
Copper(II) chloride CuCl₂
Copper hydroxy perchlorate Cu₂(OH)₃ClO₄
Nantokite CuCl
Eriochalcite CuCl₂·2H₂O
Glycine C₂H₅NO₂
Ethylenediamine (B42938) (en) C₂H₈N₂
Ammonia NH₃

Elemental Analysis Techniques for Compositional Verification

To confirm the stoichiometry of this compound and its derivatives, a variety of elemental analysis techniques are employed. These methods are crucial for verifying the purity and the precise elemental ratios within a synthesized compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting the elemental composition of a sample, even at very low concentrations. measurlabs.com For this compound, ICP-MS can be used to determine the precise concentration of copper. The sample is first digested and then introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of copper and any potential metallic impurities. measurlabs.com

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical state of the elements on the surface of a material. measurlabs.com By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For this compound, XPS can confirm the presence of copper, chlorine, and oxygen and provide insights into the Cu(II) oxidation state.

Combustion Analysis (CHNOS Analysis) is a standard method for determining the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in an organic compound. measurlabs.com While this compound is an inorganic compound, this technique can be adapted or used in conjunction with other methods to analyze organic ligands in this compound derivatives. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. measurlabs.com

X-ray Diffraction (XRD) , particularly powder XRD, is essential for phase identification and can be used for quantitative analysis of crystalline materials. measurlabs.com For this compound, XRD patterns can confirm the crystal structure and the presence of specific hydrated forms, such as the tetrahydrate. wikipedia.org Rietveld analysis of the diffraction data can provide quantitative information about the phase composition of a sample. measurlabs.com

The following table summarizes the application of these techniques for the compositional verification of this compound.

TechniqueInformation ObtainedApplication to this compound
ICP-MS Quantitative elemental compositionDetermines the precise concentration of copper.
XPS Surface elemental composition and chemical stateConfirms the presence of Cu, Cl, O and the Cu(II) state.
Combustion Analysis Percentage of C, H, N, O, SAnalyzes organic ligands in this compound derivatives.
XRD Crystalline structure and phase compositionConfirms the specific crystalline form of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Spin Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as those containing the copper(II) ion (Cu²⁺), which has a d⁹ electronic configuration. libretexts.orgmdpi.com EPR spectroscopy provides detailed information about the electronic and geometric structure of the Cu(II) center and the nature of its ligand environment. mdpi.com

The EPR spectrum of a Cu(II) complex is characterized by the g-factor and hyperfine coupling constants. numberanalytics.com The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. numberanalytics.com For Cu(II) complexes, the g-factor is often anisotropic, meaning it depends on the orientation of the molecule in the magnetic field. libretexts.org This anisotropy gives rise to different g-values along different molecular axes, typically denoted as gₓ, gᵧ, and g₂.

In many Cu(II) complexes with geometries like square planar or axially elongated octahedra, the spectrum is axial, with gₓ = gᵧ (denoted as g⊥) and g₂ (denoted as g∥). libretexts.orgmdpi.com The relationship g∥ > g⊥ > 2.0023 (the g-factor for a free electron) is typically observed for these geometries, where the unpaired electron resides in the dₓ²-y² orbital. libretexts.orgsci-hub.se The nuclear spin of copper (I = 3/2) leads to hyperfine splitting of the EPR signal into four lines. libretexts.orgnumberanalytics.com

Below is a table showing typical EPR g-factor ranges for Cu(II) complexes in different coordination environments.

Coordination Geometryg-Value RelationshipTypical g⊥ RangeReference
Axially Elongated Octahedralg∥ > g⊥ > 2.0023~2.04 - 2.10 ethz.ch
Square Planarg∥ > g⊥ > 2.0023~2.15 - 2.20 researchgate.net
Tetragonally Distortedg∥ > g⊥Varies with distortion worldscientific.com

X-ray Absorption Spectroscopy (XAS) in Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides valuable information about the electronic structure, oxidation state, and local coordination environment of the absorbing atom. geoscienceworld.org For this compound, both the Cu K-edge and L-edge XAS can be utilized to probe the electronic structure of the copper(II) center.

Cu K-edge XAS involves the excitation of a 1s core electron. osti.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the copper atom. dergipark.org.tr For Cu(II) compounds, a weak pre-edge feature around 8979 eV is often observed, corresponding to the formally dipole-forbidden 1s → 3d transition. nih.gov The intensity of this pre-edge feature can provide information about the degree of 4p mixing into the 3d orbitals, which is related to the deviation from centrosymmetry. osti.govnih.gov The main absorption edge, corresponding to the dipole-allowed 1s → 4p transition, occurs at higher energies. osti.govnih.gov The position and shape of the K-edge are indicative of the Cu(II) oxidation state. ritsumei.ac.jp

Cu L-edge XAS probes the excitation of a 2p electron to the unoccupied 3d orbitals (2p → 3d transition). nih.gov This technique offers higher energy resolution compared to K-edge XAS. nih.gov The L-edge spectrum for a Cu(II) compound typically shows a strong peak around 931.2 eV, which is a fingerprint of the d⁹ configuration. geoscienceworld.orgscispace.com This peak corresponds to the 2p⁶3d⁹ → 2p⁵3d¹⁰ final state. The intensity and energy of the L-edge peaks are sensitive to the covalency of the metal-ligand bonds and the ligand field. nih.gov The presence and characteristics of satellite peaks at higher energies can also provide insights into charge transfer processes between the copper ion and its ligands. researchgate.net

The following table presents characteristic XAS features for Cu(II) compounds.

XAS EdgeTransitionTypical Energy Range (eV)Information Gained
Cu K-edge (pre-edge) 1s → 3d~8979Coordination geometry, 4p-3d mixing
Cu K-edge (main edge) 1s → 4p~8980 - 9000Oxidation state, local structure
Cu L₃-edge 2p₃/₂ → 3d~931 - 933Oxidation state (d⁹ fingerprint), covalency, ligand field

Reactivity and Mechanistic Studies of Cupric Chlorate Systems

Thermal Decomposition Mechanisms of Cupric Chlorate (B79027) and its Complexes

The thermal stability and decomposition pathways of cupric chlorate and its coordination complexes are critical for understanding their chemical behavior, particularly for energetic materials where the chlorate anion serves as an oxidizer. The decomposition process is significantly influenced by the nature of the ligands coordinated to the copper(II) ion and the experimental atmosphere.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal decomposition of this compound systems. scielo.br TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic and exothermic events like phase transitions and decomposition reactions. scielo.br

Studies on various copper(II) complexes show multi-step decomposition profiles. Typically, the initial mass loss corresponds to the removal of lattice or coordinated water molecules (dehydration), which is an endothermic process. redalyc.org This is followed by the decomposition of the organic ligands, if present, and finally, the breakdown of the chlorate anion, often leaving a residue of copper oxide. redalyc.orgresearchgate.net

For instance, the thermal analysis of copper(II) complexes with ligands such as ethylenediamine (B42938) or amino acids shows that decomposition occurs in distinct steps involving dehydration, deamination (loss of amine ligands), and deanionation. tubitak.gov.trresearchgate.net The decomposition of the anion itself is a highly energetic exothermic process. Research on energetic coordination compounds, including copper(II) chlorate and perchlorate (B79767) complexes with nitrogen-rich ligands like 4-aminotriazole, has utilized DTA to characterize their thermal behavior. rsc.org The DTA plots for these materials show sharp exothermic peaks corresponding to their explosive decomposition. rsc.orgkau.edu.sa

The decomposition pathway for a copper(II) 8-hydroxyquinoline (B1678124) complex in an inert nitrogen atmosphere involves initial dehydration, followed by partial volatilization of the complex, and then decomposition of the remaining compound at higher temperatures. redalyc.org In an oxidizing atmosphere, the process is altered, with oxidation of the complex occurring, confirmed by exothermic peaks in the DTA curve. redalyc.org The final residue in many cases, especially after decomposition in air, is identified as cupric oxide (CuO). scirp.org

Table 1: Illustrative Thermal Decomposition Stages of Various Copper(II) Complexes

ComplexDecomposition StageTemperature Range (°C)Mass Loss / EventTechniqueSource
Cu(II) 8-hydroxyquinoline hydrate1up to 188Dehydration & ligand loss (endothermic)TG/DTA redalyc.org
Cu(II) 8-hydroxyquinoline hydrate2276 - 483Partial volatilization & decompositionTG/DTA redalyc.org
[Cu(ur)(asn)(H₂O)₃]Cl122 - 178Loss of coordinated H₂OTG/DTG
[Cu(ur)(asn)(H₂O)₃]Cl2178 - 306Loss of remaining H₂O, Cl, and partial urea (B33335)TG/DTG
Cu(II) acetate (B1210297) monohydrate1110 - 150Dehydration (endothermic)DTA-TG scirp.org
Cu(II) acetate monohydrate2200 - 300Decomposition to Cu metal (exothermic in air)DTA-TG scirp.org

Kinetic analysis of thermal decomposition data provides quantitative parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), which describe the rate and mechanism of the reaction. researchgate.net These parameters are often calculated from non-isothermal TGA curves using methods like the Coats-Redfern or Horowitz-Metzger equations. researchgate.netlukasiewicz.gov.pl

For energetic materials, such as copper(II) perchlorate complexes (a close relative of chlorates), kinetic parameters are crucial for assessing thermal stability and safety. For example, the decomposition kinetics of dichlorate(VII) μ-tris(4-amino-1,2,4-triazole)copper(II) were studied using differential scanning calorimetry (DSC) at various heating rates. aiaa.org Applying Kissinger's method, the apparent activation energy (Ea) for the main exothermic decomposition was determined to be approximately 182.6 kJ·mol⁻¹. aiaa.org

The activation energy for the decomposition of copper(II) complexes varies significantly with the coordinated ligands and the specific decomposition step. For a mixed-ligand complex of Cu(II) with urea and asparagine, the activation energies calculated for its five distinct decomposition steps were 98, 119, 134, 123, and 137 kJ·mol⁻¹, respectively. Similarly, studies on copper(II) fluoride (B91410) complexes with various amino acids have also involved the determination of kinetic parameters to elucidate their decomposition mechanisms. researchgate.net The relative thermal stability of different metal chelates is often correlated with their activation energies for decomposition; a higher activation energy generally implies greater thermal stability. researchgate.net

Table 2: Kinetic Parameters for the Thermal Decomposition of Selected Copper(II) Complexes

ComplexActivation Energy (Ea) (kJ·mol⁻¹)MethodSource
{Cu(C₂H₄N₄)₃₂}n182.6Kissinger (from DSC) aiaa.org
[Cu(ur)(asn)(H₂O)₃]Cl (Step 1)91.9Coats-Redfern
[Cu(ur)(asn)(H₂O)₃]Cl (Step 2)122.0Coats-Redfern
[Cu(ur)(asn)(H₂O)₃]Cl (Step 3)111.3Coats-Redfern

Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) for Decomposition Pathways

Role as an Oxidant in Hydrometallurgical Extraction Processes

The strong oxidizing power of the chlorate ion is harnessed in hydrometallurgical processes for the extraction of metals from sulfide (B99878) ores. Specifically, chlorate-based leaching has been successfully applied to the extraction of copper from refractory ores like chalcopyrite (CuFeS₂).

In these processes, sodium chlorate is used as an oxidant in a mild acidic solution (e.g., hydrochloric acid) to facilitate the dissolution of copper sulfide minerals. The chlorate ion oxidizes the sulfide in the ore, allowing the copper to be liberated into the aqueous solution as cupric ions (Cu²⁺). A key advantage of using chlorate is its ability to achieve high copper extraction rates (over 98%) at elevated temperatures (e.g., 165 °C) while simultaneously controlling the leaching of iron. The iron can be precipitated out of the solution as species like jarosite, resulting in a high-purity copper leachate suitable for subsequent recovery steps like electrowinning.

An alternative approach involves the in-situ generation of chlorate ions through the electrolysis of a brine solution (NaCl). This electroleaching process has been shown to effectively dissolve copper sulfides, with copper recoveries of approximately 71% being achieved at room temperature. The electrochemically generated chlorate acts as the primary oxidant, dissolving the copper minerals and allowing for the simultaneous recovery of copper at the cathode. These methods demonstrate the crucial role of this compound and the chlorate ion as a powerful oxidant system in modern hydrometallurgy.

Investigation of Laser Initiation Mechanisms in this compound Energetic Coordination Compounds

The initiation of energetic materials by laser radiation is a burgeoning field of research, offering significant advantages in terms of safety, precision, and control over traditional initiation methods. This compound energetic coordination compounds (ECCs) have emerged as a promising class of materials for such applications. The mechanism by which a laser pulse initiates a chemical reaction in these compounds is a complex process, with the photothermal model being the most widely supported explanation. uni-muenchen.de This process involves the absorption of light energy and its rapid conversion into heat, which triggers the thermal decomposition of the energetic material. researchgate.netmdpi.com

Research into these mechanisms focuses on understanding how the individual components of the coordination complex—the copper(II) metal center, the organic ligands, and the chlorate anion—contribute to the absorption of laser energy and the subsequent initiation. researchgate.netresearchgate.net The coordination of a transition-metal ion like copper(II) can extend the absorption spectrum of the compound into the visible and near-infrared (NIR) regions due to d-d transitions. researchgate.netresearchgate.net This enhanced absorption is critical for efficient photothermal conversion, where the laser's light energy is effectively transformed into heat. mdpi.com

The choice of the anion is particularly critical; studies have shown that replacing the chlorate or perchlorate anion with others, like nitrate (B79036), often results in the compound losing its ability to be initiated by a laser of the same power and wavelength. researchgate.net Similarly, the organic ligands play a crucial role in tuning the compound's properties. By selecting appropriate nitrogen-rich ligands, the sensitivity and energetic character of this compound ECCs can be systematically adjusted. acs.org Solid-state UV-Vis spectroscopy is a key analytical tool used to gain insight into the laser initiation mechanism by characterizing the absorption properties of these compounds. researchgate.netacs.org

Detailed Research Findings

Investigations into this compound complexes with various nitrogen-rich ligands have provided valuable data on their laser ignition properties. A study involving a single-pulsed InGaAs laser diode highlights the conditions required for initiation. at.ua The primary proposed mechanism posits that the laser radiation heats the explosive material, leading to a rapid increase in internal pressure and subsequent explosive decomposition, effectively converting light energy into shockwave energy. uni-muenchen.de While photochemical processes like light-induced homolysis are known for copper complexes, the photothermal pathway is considered the predominant mechanism for the laser initiation of these energetic materials. uni-muenchen.denih.gov

The synthesis of novel this compound complexes using ligands such as 1-aminotriazole and 4-aminotriazole has demonstrated the creation of compounds with excellent initiation capabilities for secondary explosives like PETN, while maintaining thermal stability and manageable handling sensitivities. researchgate.net

The following table presents data on the laser ignition and sensitivity of selected energetic coordination compounds, illustrating the influence of the anion and ligand structure.

CompoundAnionImpact SensitivityFriction SensitivityLaser Ignition Test
Copper(II) 4-aminotriazolyl chlorate complexChlorate (ClO₃⁻)Data not availableData not availableExcellent initiation of PETN researchgate.net
Cu(1-VTZ)₆₂Chlorate (ClO₃⁻)Data not availableData not availableSuccessfully initiated researchgate.net
Cu(1-ATZ)₆₂Chlorate (ClO₃⁻)Data not availableData not availableSuccessfully initiated researchgate.net
Copper(II) dinitramide ECC (17)Dinitramide28 mJ researchgate.net9 N researchgate.netCould be initiated by laser uni-muenchen.de
Copper(II) nitrite (B80452) complex (15)Nitrite (NO₂⁻)Data not availableData not availableCould not be initiated by laser uni-muenchen.de

The data underscores the critical role of the chlorate anion in conferring photosensitivity to the complex, a property often diminished or lost when other anions are substituted. researchgate.net For instance, many copper(II) nitrate complexes lose their capability to be initiated by laser under similar conditions. researchgate.net The photothermal mechanism is further supported by studies on analogous systems, such as copper(II) bromate (B103136) complexes, which can also be initiated by laser irradiation due to their ability to absorb light and convert it to heat efficiently. at.ua The combination of a suitable transition metal, an oxidizing anion like chlorate, and carefully selected ligands is therefore essential in designing the next generation of laser-ignitable energetic materials. researchgate.net

Coordination Chemistry of Cupric Chlorate

Design and Synthesis of Cupric Chlorate (B79027) Coordination Complexes with Diverse Ligand Architectures

The synthesis of cupric chlorate coordination complexes often involves the in situ formation of aqueous copper(II) chlorate through a metathesis reaction between copper(II) sulfate (B86663) and barium chlorate. researchgate.net This is followed by the introduction of a stoichiometric amount of the desired ligand. researchgate.net A variety of ligand architectures have been successfully employed to create diverse this compound complexes.

Nitrogen-rich ligands are of particular interest due to their potential to create energetic compounds. researchgate.netacs.org Ligands such as 1-vinyl-1H-tetrazole (1-VTZ) and 1-allyl-1H-tetrazole (1-ATZ) have been used to synthesize hexacoordinated copper(II) complexes, Cu(1-VTZ)₆₂ and Cu(1-ATZ)₆₂ respectively. researchgate.net Another example is 4-amino-1,2,4-triazole (B31798), which forms a coordination polymer with copper(II) chlorate(VII) where the triazole acts as a bridging ligand. researchgate.net

The design of these complexes is a strategic process aimed at achieving specific properties. For instance, the incorporation of nitrogen-rich ligands is a deliberate choice to enhance the energetic character of the resulting compounds. researchgate.net The coordination chemistry strategy also allows for the tuning of properties like laser initiation by selecting appropriate ligands. researchgate.net

A summary of selected this compound coordination complexes and their synthetic approach is presented below:

ComplexLigand(s)Synthetic ApproachReference
Cu(1-VTZ)₆₂1-vinyl-1H-tetrazole (1-VTZ)Reaction of in situ prepared Cu(ClO₃)₂ with 1-VTZ. researchgate.net researchgate.net
Cu(1-ATZ)₆₂1-allyl-1H-tetrazole (1-ATZ)Reaction of in situ prepared Cu(ClO₃)₂ with 1-ATZ. researchgate.net researchgate.net
Copper 4-aminotriazolyl chlorate complex4-amino-1,2,4-triazoleA convenient synthetic route is described. researchgate.netacs.org researchgate.netacs.org
Dichlorate(VII) µ-tris(4-amino-1,2,4-triazole)copper(II)4-amino-1,2,4-triazoleReplication of a previously reported synthesis. researchgate.net researchgate.net

Structure-Reactivity Relationships in this compound Coordination Compounds

The relationship between the structure of this compound coordination compounds and their reactivity is a critical aspect of their study, particularly for their application as energetic materials. The arrangement of ligands around the central copper(II) ion dictates the compound's stability, sensitivity, and performance. researchgate.netacs.org

The choice of ligand plays a pivotal role in "taming" or "boosting" the sensitivity of these energetic coordination compounds. researchgate.netacs.org For example, the copper 4-aminotriazolyl chlorate complex demonstrates excellent initiation of pentaerythritol (B129877) tetranitrate (PETN), while also being thermally stable and safe to handle. researchgate.netacs.org This balance of performance and safety is a direct consequence of its specific coordination environment.

In a study involving copper(II) chlorate(VII) and the bridging ligand 4-amino-1,2,4-triazole, a 1D chain structure is formed where Cu(II) ions are linked by triple triazole N1,N2 bridges. researchgate.net This polymeric structure results in a detonator with performance comparable to lead azide (B81097), yet it exhibits moderate sensitivity to thermal and mechanical stimuli. researchgate.net

The coordination geometry itself has a profound impact on reactivity. Copper(II) complexes are known for their lability and preference for distorted coordination geometries, making their structures less predictable than other 3d transition-metal complexes. acs.org This structural flexibility can lead to diverse reactivity patterns. For instance, dinuclear triply bridged copper(II) complexes can exhibit a continuous change in coordination geometry from regular trigonal bipyramidal to square pyramidal, influencing their reactivity. acs.org

The following table summarizes the structure-reactivity insights for selected this compound complexes:

ComplexStructural FeaturesReactivity/PerformanceReference
Copper 4-aminotriazolyl chlorate complexSpecific coordination environmentExcellent initiation of PETN, thermally stable, and safe to handle. researchgate.netacs.org researchgate.netacs.org
Copper(II) chlorate(VII) with 4-amino-1,2,4-triazole1D chain structure with triple triazole bridges. researchgate.netDetonator performance close to lead azide with moderate thermal and mechanical sensitivity. researchgate.net researchgate.net
General Cu(II) complexesLability and distorted coordination geometries. acs.orgLess predictable structures and diverse reactivity patterns. acs.org acs.org

Influence of Ligand Field on Electronic and Catalytic Properties

The ligand field, which describes the arrangement of ligands around the central metal ion, significantly influences the electronic structure and, consequently, the catalytic and other properties of this compound coordination compounds. numberanalytics.comchemijournal.com The nature of the ligands dictates the splitting of the d-orbitals of the copper(II) ion, which in turn affects the complex's stability, reactivity, and spectral properties. chemijournal.comsolubilityofthings.com

Ligands are classified as strong-field or weak-field based on their ability to cause a large or small splitting of the d-orbital energies, respectively. chemijournal.com Strong-field ligands lead to a more stable, lower-energy configuration, which can result in lower activation energies and faster reaction rates in catalytic processes. chemijournal.com Conversely, weak-field ligands result in a less stable, high-spin configuration that can be more reactive. chemijournal.com

In the context of this compound complexes, the choice of ligand can modulate the electronic properties to achieve desired outcomes. For instance, the use of nitrogen-rich ligands can extend the absorption of the complex into the visible region through d-d transitions, which is relevant for applications like laser ignition. researchgate.net

The electronic properties of copper(II) complexes are also closely tied to their catalytic activity. The ability of copper complexes to undergo ligand substitution allows them to bind to a variety of substrates, a key feature in their biological and industrial catalytic functions. orientjchem.org The steric and electronic effects of the ligands can be fine-tuned to enhance catalytic efficiency. numberanalytics.com For example, in the oxidation of catechols by copper(II) complexes, the reaction rate is dependent on the basicity, steric effects, and reduction potentials of the ligands. capes.gov.br

The table below highlights the influence of the ligand field on the properties of copper complexes:

PropertyInfluence of Ligand FieldExampleReference
Electronic Properties The ligand field splits the d-orbitals, affecting the electronic configuration and stability of the complex. chemijournal.comStrong-field ligands like cyanide induce significant d-orbital splitting. chemijournal.com chemijournal.com
Spectral Properties d-d transitions, influenced by the ligand field, determine the color and absorption spectra of the complexes. researchgate.netresearchgate.netNitrogen-rich ligands can extend absorption into the visible region. researchgate.net researchgate.net
Catalytic Activity Ligand-induced changes in the electronic structure of the metal center affect reaction rates and mechanisms. chemijournal.comThe rate of catechol oxidation by Cu(II) complexes varies with the ligand's steric and electronic properties. capes.gov.br capes.gov.br
Reactivity The ligand field strength impacts the stability and reactivity of the complex, with weak-field ligands often leading to more reactive, high-spin configurations. chemijournal.comWeak-field ligands like water can lead to a more reactive complex. chemijournal.com chemijournal.com

Polymorphism and Isomerism in this compound Coordination Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, and isomerism, where compounds have the same chemical formula but different arrangements of atoms, are important phenomena in the coordination chemistry of this compound. numberanalytics.comifj.edu.pl These phenomena can significantly impact the physical and chemical properties of the resulting materials, including their energetic performance. ifj.edu.pl

The synthesis of coordination compounds in solution can lead to the formation of different species in equilibrium, and crystallization may yield mixtures of polymorphs or isomers. ifj.edu.pl These different forms can have varying thermodynamic stabilities, and some may be metastable. ifj.edu.pl

A notable example is the observation of a minor, visibly different product during the synthesis of dichlorate(VII) µ-tris(4-amino-1,2,4-triazole)copper(II). researchgate.net The minor product consisted of larger, deep-blue crystals, suggesting the formation of a different polymorph or isomer under the same reaction conditions. researchgate.net

The type of isomerism can vary. For instance, linkage isomerism can occur when a ligand can coordinate to the metal center through different atoms. acs.org While specific examples of linkage isomerism in this compound complexes are not detailed in the provided search results, it is a known phenomenon in coordination chemistry. acs.org Supramolecular isomerism, where the isomers differ in the assembly of molecules in the crystal lattice, is another possibility. acs.org

The existence of polymorphism and isomerism underscores the complexity of designing and synthesizing coordination compounds with specific, reproducible properties. ifj.edu.pl It also presents an opportunity to study structure-property relationships, as any differences in physical properties between isomers or polymorphs can be directly attributed to the variations in their crystal structures or coordination environments. ifj.edu.pl

Theoretical and Computational Investigations of Cupric Chlorate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a principal computational method for investigating the properties of copper(II) chlorate-based energetic materials. It offers a balance between computational cost and accuracy, making it suitable for studying the complex electronic environments of transition metal compounds. Research in this area has focused on coordination complexes where cupric chlorate (B79027) acts as a component, providing a safer and more stable means to study the energetic chlorate anion.

DFT calculations have been instrumental in elucidating the electronic structure of copper(II) chlorate coordination polymers. For instance, in a study of a copper(II) chlorate(VII) coordination polymer with 4-amino-1,2,4-triazole (B31798) as a bridging ligand, periodic structure calculations based on DFT were used to explain the electronic structure and thermodynamic properties of the material. ugr.es

In other complex copper systems, DFT has been used to understand charge distribution and bonding. Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, has been performed on related copper(II) tetrazole complexes to explain structural peculiarities and the basicity of ligands. researchgate.net For a series of Tris(2-pyridylmethyl)amine-ligated Cu(II) complexes, DFT modeling was employed to understand how the coordination environment changes upon interaction with other species, such as a chloride ion. The calculations suggested a shift in geometry and the loss of a specific copper-nitrogen interaction, highlighting the charge and electron density redistribution within the molecule. nih.gov These types of analyses are crucial for understanding the sensitivity and performance of energetic materials, as the electronic character dictates the ease of bond breaking and energy release.

A significant application of DFT is the prediction of spectroscopic data, which can then be correlated with experimental measurements to validate both the computational model and the experimental interpretation.

In studies of new energetic copper(II) chlorate complexes with nitrogen-rich ligands like 1-vinyltetrazole (1-VTZ) and 1-aminotetrazole (B12337137) (1-ATZ), compounds were thoroughly characterized using methods including IR and UV/Vis spectroscopy. researchgate.net Solid-state UV-Vis measurements, in particular, were performed to gain insight into the laser initiation mechanism, which is directly related to the electronic transitions within the material. researchgate.net DFT and its time-dependent extension (TD-DFT) are frequently used to model such electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) and vibrational frequencies (IR/Raman).

In a study on related cobalt complexes, geometry optimization using DFT calculations at the B3LYP/6-311++G(2d,2p) level showed good agreement with crystal structure metrics and also correlated well with experimental IR and Raman data, allowing for precise spectral assignments. This synergy between computational prediction and experimental data is a powerful approach for confirming the structures and understanding the bonding in new energetic compounds.

Table 1: Comparison of Experimental vs. DFT-Calculated Properties for Related Copper(II) Complexes Note: This table is illustrative of the typical application of DFT. Data for specific cupric chlorate complexes is often found within the full text of cited literature.

Complex/SystemPropertyExperimental ValueCalculated Value (DFT)Reference Context
[Co(L)₂Cl₂(H₂O)₂] modelBond Lengths/AnglesMatches X-ray dataGood agreementDemonstrates DFT's accuracy in replicating geometry.
[Co(L)₂Cl₂(H₂O)₂] modelIR/Raman PeaksObserved spectraGood agreement, allows assignmentValidates vibrational modes and structure.
Cu(II) Chlorate ComplexesUV/Vis AbsorptionMeasured to study laser ignitionTD-DFT can predict MLCT bandsProvides insight into electronic transitions for initiation. researchgate.net

Analysis of Ground State Electronic Character and Charge Transfer

Valence Bond Configuration Interaction (VBCI) Simulations

Valence Bond Configuration Interaction (VBCI) is a sophisticated computational method rooted in valence bond theory that can provide detailed descriptions of electronic states, particularly for complex bond-breaking and bond-forming processes. Despite its potential utility for analyzing the decomposition of energetic materials, a review of available scientific literature indicates that VBCI simulations have not been specifically applied to or reported for this compound or its direct coordination complexes. Research in this area has predominantly utilized Density Functional Theory.

Computational Modeling of Reaction Pathways and Catalytic Cycles

DFT is a key tool for modeling the reaction mechanisms of copper-containing compounds, providing insight into intermediate structures and transition states that are often impossible to isolate experimentally.

One study investigated the mechanism of an intricate oxidation reaction of a chlorodiketonate ligand in a mononuclear Cu(II) complex. researchgate.net The computational work explored the reaction mechanism by modeling the system with different DFT functionals and basis sets, assessing how sensitive the predicted reaction profiles were to the computational methodology. This type of research is vital for understanding the decomposition pathways of energetic ligands in the presence of a copper center. researchgate.net

Another DFT study focused on the copper(I) catalyzed azide-alkyne cycloaddition reaction, a cornerstone of click chemistry. The calculations showed that the copper catalyst changes the reaction from a one-step mechanism to a polar, stepwise one by forming a dinuclear Cu(I)-acetylide complex, which has a high nucleophilic character. nih.gov While not involving this compound directly, this work exemplifies how computational modeling can map out the entire catalytic cycle, identifying key intermediates and explaining the role of the metal catalyst in lowering activation barriers. nih.gov

In the context of bio-inspired systems, DFT calculations were combined with experimental work to unravel the light-induced reactivity of Cu(I) complexes with oxygen. The proposed mechanism involves the generation of a cupric-superoxide intermediate, and the calculations helped to map a reaction pathway involving C–O bond cleavage and C–C bond formation in an excited state. acs.org Such studies on copper-oxygen reactivity are relevant for understanding the initial steps of oxidation and decomposition in energetic materials.

Crystal Structure Prediction and Validation through Computational Methods

While ab initio crystal structure prediction for complex salts remains a significant challenge, computational methods, especially DFT, are widely used to validate and analyze experimentally determined crystal structures. The standard methodology involves obtaining a crystal structure via single-crystal X-ray diffraction (XRD) and then performing DFT-based geometry optimization on the molecular unit or a cluster model from the crystal lattice.

For numerous energetic coordination polymers, including those containing copper(II), this approach is standard. researchgate.net Researchers compare the bond lengths, bond angles, and dihedral angles from the optimized geometry with the data from the XRD structure. rsc.org Good agreement between the calculated and experimental structures provides confidence in the quality of both the experimental data and the computational model.

For example, in a study of a copper(II) chlorate(VII) coordination polymer, the structure was determined to be a 1D chain where Cu(II) ions are linked by triazole bridges. researchgate.net Subsequent DFT calculations were performed on this known periodic structure to analyze its electronic properties. researchgate.net Similarly, studies on other copper complexes have used DFT to calculate properties like Gibbs free energies (ΔG) and the energy gaps between molecular orbitals based on the experimentally determined crystal structure, allowing for a deeper understanding of the relationship between structure and chemical stability or reactivity. rsc.org

Advanced Applications of Cupric Chlorate in Chemical Research

Catalytic Applications in Chemical Synthesis and Decomposition

Cupric chlorate (B79027) and other copper salts have demonstrated considerable catalytic activity in a range of chemical transformations. These applications are pivotal in both academic research and industrial processes, offering pathways to more efficient and selective reactions.

Catalysis of C-H Activation Reactions

The functionalization of otherwise inert C-H bonds is a significant goal in modern organic synthesis, and copper catalysts have emerged as cost-effective and versatile tools in this field. oup.com While direct studies specifying cupric chlorate are limited, the broader family of copper(II) salts, including copper(II) perchlorate (B79767), has shown promise in catalyzing C-H activation. rsc.org These reactions often proceed through mechanisms involving copper(I)/copper(II) or copper(II)/copper(III) redox cycles. nih.gov For instance, copper-catalyzed methodologies have been developed for the oxidation of cycloalkanes and the arylation of various organic molecules. rsc.orgmdpi.com The catalytic cycle can be initiated by the formation of a copper(III) intermediate, which then facilitates the C-H bond cleavage. rsc.org The choice of the copper salt and ligands can significantly influence the reaction's efficiency and selectivity.

Table 1: Examples of Copper-Catalyzed C-H Functionalization

Catalyst SystemSubstrateProductReference
Cu(ClO₄)₂·6H₂O / Mn(OAc)₃·2H₂OAlkynyl carboxylic acids and ketonesγ-diketones rsc.org
CuCl₂Unprotected phenols and α-aryl-α-diazoestersDiverse phenol (B47542) derivatives rsc.org
Cu(acac)₂ / t-BuOOt-BuCyclohexane and amidesN-cyclohexyl amides beilstein-journals.org

Catalytic Enhancement of Thermal Decomposition of Other Oxidizers (e.g., Ammonium (B1175870) Perchlorate)

Cupric compounds are well-documented for their ability to catalyze the thermal decomposition of ammonium perchlorate (AP), a key component in composite solid propellants. The addition of copper-based catalysts can significantly lower the decomposition temperature of AP, thereby enhancing its energy release efficiency. mdpi.comyoutube.com For example, the presence of ultrafine porous copper powder can decrease the high decomposition temperature of AP from 441.3 °C to 364.2 °C with only a 1% dosage. mdpi.com This catalytic effect is often attributed to an electron-transfer process. aiaa.org While specific data on this compound is not abundant, other copper compounds like copper chromite and copper oxides have shown remarkable catalytic activity. windows.netacs.orgtandfonline.com The mechanism is believed to involve the copper ions penetrating the lattice of the oxidizer, which lowers the activation energy required for decomposition. youtube.com

Table 2: Effect of Copper Catalysts on Ammonium Perchlorate Decomposition

Catalyst (1% dosage)High Decomposition Temperature of AP (°C)Temperature Decrease (°C)Reference
None441.3- mdpi.com
Ultrafine Porous Cu Powder364.277.1 mdpi.com
Commercial Cu Powder364.476.9 mdpi.com

Role in Advanced Chemical Ignition and Initiation Systems: A Mechanistic Perspective

This compound is recognized as a powerful oxidizing agent and has applications in pyrotechnics and explosives. echemi.comontosight.ai Its role in advanced chemical ignition and initiation systems stems from its ability to undergo rapid decomposition, releasing significant energy. When mixed with reducing agents or organic materials, it can form mixtures that are sensitive to heat, friction, or shock, making it suitable for use in detonators and primers. echemi.com

The mechanism of ignition often involves a rapid redox reaction where the chlorate ion acts as the oxygen source. The presence of copper ions can also play a catalytic role in the decomposition of the energetic formulation. youtube.com Research into energetic coordination compounds (ECCs) has highlighted the importance of the coordination environment of the metal ion in determining the material's sensitivity and energetic performance. rsc.org For instance, copper(II) perchlorate complexes with nitrogen-rich ligands have been synthesized and studied for their potential as laser-sensitive primary explosives. rsc.orgresearchgate.netnih.gov The structure of these complexes influences their thermal stability and sensitivity to initiation stimuli. researchgate.netnih.gov A copper(II) chlorate(VII) coordination polymer, for example, has been shown to have performance close to that of lead azide (B81097) but with moderate sensitivity to thermal and mechanical stimuli. researchgate.netnih.gov

Application as an Oxidizing Agent in Hydrometallurgical Copper and Zinc Extraction

In hydrometallurgy, strong oxidizing agents are often required to leach metals from their sulfide (B99878) ores. Chlorate-based leaching processes have been investigated for the extraction of copper and zinc from sulfide concentrates. wikipedia.orgresearchgate.net Sodium chlorate, in combination with an acid, has been shown to be an effective oxidant for this purpose. researchgate.netj-kirr.or.kr

The cupric ion (Cu²⁺) itself can act as an effective oxidizing agent in chloride media for the dissolution of chalcopyrite. mdpi.com The use of a chlorate salt, such as this compound, would provide both the oxidizing anion and the catalytically active cupric ions. In such a process, the chlorate oxidizes the sulfide minerals, allowing the copper and zinc to dissolve into the acidic solution. For instance, over 98% copper extraction has been achieved from a copper concentrate using a chlorate-based hydrometallurgical process under mild acidic conditions and elevated temperatures. researchgate.net The presence of cupric ions has been shown to increase the dissolution rate of gold and other base metals from flotation tailings in chloride solutions. d-nb.info While specific industrial processes using this compound as the primary lixiviant are not widely documented, the underlying chemistry supports its potential application in this field.

Potential in Functional Materials Development Based on Coordination Chemistry

The synthesis of coordination polymers based on copper(II) and various organic ligands has led to materials with interesting magnetic, optical, and electrical properties. mdpi.comrsc.orgmdpi.comnih.gov For example, copper(II) coordination compounds with chlorate ligands have been reported to exhibit appealing magnetic and ferroelectric properties. mdpi.com The structure of these materials is often stabilized by hydrogen bonding networks. mdpi.comnih.gov By carefully selecting the organic ligands and reaction conditions, it is possible to create one-, two-, or three-dimensional structures with tailored functionalities. researchgate.netrsc.org For instance, a one-dimensional coordination polymer of copper(II) chlorate(VII) with a triazole bridging ligand has been synthesized and characterized as a primary explosive. researchgate.netnih.gov This highlights the potential to design energetic materials with specific performance characteristics through the principles of coordination chemistry.

Future Research Directions and Emerging Paradigms in Cupric Chlorate Chemistry

Exploration of Novel Cupric Chlorate (B79027) Architectures and Ligand Systems

The development of new energetic materials based on cupric chlorate is intrinsically linked to the exploration of novel molecular architectures and the design of sophisticated ligand systems. Future research is moving beyond simple salts to the construction of complex coordination compounds where the properties of the material can be finely tuned.

A primary focus is the synthesis of coordination polymers and metal-organic frameworks (MOFs) incorporating the chlorate anion. researchgate.net These structures offer a scaffold to systematically alter properties by modifying the organic ligands. Researchers are investigating a variety of nitrogen-rich ligands, such as triazoles and tetrazoles, to create robust frameworks that enhance thermal stability while maintaining high energy output. acs.orgresearchgate.net For example, the use of 4-amino-1,2,4-triazole (B31798) as a bridging ligand has led to the formation of one-dimensional chain structures where copper(II) ions are linked by triple triazole bridges. researchgate.net

The choice of ligand is critical in dictating the final architecture and, consequently, the energetic performance. The flexibility and coordination modes of ligands, such as tripodal imidazolyl systems, allow for the creation of diverse structures, from 1D chains to 2D honeycomb and grid networks. A key research direction is to understand the structure-property relationships that govern how different ligand geometries and donor atoms influence the sensitivity, decomposition temperature, and initiation capability of the resulting this compound complexes. researchgate.net An interesting area of study involves the competition between chlorate anions and other potential ligands, such as water molecules, for positions in the copper coordination sphere, which can significantly impact the final structure. mdpi.com

Table 1: Examples of Ligand Systems for Novel this compound Architectures

Ligand TypeExample LigandResulting ArchitectureKey Research Focus
Nitrogen-Rich Heterocycles4-Aminotriazole (4-ATr)1D Coordination PolymerEnhancing thermal stability and initiation capability for energetic materials. researchgate.netacs.orgresearchgate.net
Flexible Tripodal Ligands1-(1-imidazolyl)-3,5-bis(imidazol-1-ylmethyl)benzene1D Chains, 2D Honeycomb/Grid Networks (with other anions)Controlling dimensionality and network topology through ligand flexibility.
Polydentate Amines / CarboxylatesN'–methyldipropylenetriamine / DithiodipropionateAsymmetric Dinuclear ComplexStudying competition between chlorate and other ligands in the coordination sphere. mdpi.com
Vinyl- and Amino-tetrazoles1-VTZ, 1-ATZHexacoordinated Complexes Cu(L)62Tuning sensitivity and energetic performance by modifying ligand substituents. researchgate.net

Deeper Mechanistic Understanding of this compound Reactivity and Catalysis

While cupric salts, particularly cupric chloride, are known catalysts in various industrial processes, the specific catalytic activity and reaction mechanisms of this compound are less understood. sarchemlabs.comwikipedia.orgresearchgate.net Future research will necessitate a detailed mechanistic investigation to unlock its full potential as a catalyst and to control its reactivity in energetic applications.

A significant challenge is the complexity of copper-catalyzed reactions, which can involve multiple oxidation states (Cu(I), Cu(II), Cu(III)) and the formation of transient intermediates. numberanalytics.com A combined experimental and computational approach is crucial for elucidating these complex reaction pathways. rwth-aachen.de For this compound, this involves understanding how the chlorate anion participates in or influences catalytic cycles. For instance, in oxidation reactions, it is important to determine whether the chlorate ion acts merely as a spectator anion or as an active oxidant, and how this interplay is modulated by the ligand environment. numberanalytics.com

Future studies should focus on:

Identifying Active Species: Determining the precise structure of the catalytically active copper species, which may involve monomeric or multinuclear copper centers. beilstein-journals.org

Mapping Catalytic Cycles: Elucidating the elementary steps of catalytic processes, such as oxidative addition, reductive elimination, and ligand exchange, for reactions catalyzed by this compound complexes. numberanalytics.com

Kinetic Studies: Performing detailed kinetic analysis to understand reaction rates and the influence of various parameters, such as substrate, ligand, and solvent, on the catalytic efficiency. beilstein-journals.org

Spectroscopic and In-situ Monitoring: Utilizing advanced spectroscopic techniques to detect and characterize key reaction intermediates, providing direct evidence for proposed mechanisms.

Insights into the laser initiation mechanism of energetic complexes, such as copper 4-aminotriazolyl chlorate, suggest that understanding the electronic transitions (e.g., d-d transitions) through techniques like solid-state UV-Vis spectroscopy is a vital area for future exploration. researchgate.net This knowledge is paramount for designing next-generation energetic materials with tailored ignition properties.

Advancements in Theoretical and Computational Design of this compound Materials

The "trial-and-error" approach to materials discovery is often slow and costly. mdpi.com The future of this compound chemistry will heavily rely on advancements in theoretical and computational methods to guide the synthesis of new materials with desired properties. Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the structures, stability, and electronic properties of this compound complexes before they are synthesized in the lab. researchgate.netmdpi.com

Future computational research in this area will likely focus on several key aspects:

High-Throughput Screening: Developing computational workflows to rapidly screen large libraries of potential ligands to identify promising candidates for synthesizing new this compound-based energetic materials or catalysts.

Predicting Energetic Performance: Using computational models to predict key performance indicators such as density, heat of formation, and decomposition pathways, thereby accelerating the design of high-performance, stable energetic compounds.

Understanding Reaction Mechanisms: Modeling reaction pathways and transition states to provide a detailed understanding of catalytic cycles and decomposition mechanisms at the molecular level. diva-portal.org This can help explain experimental observations and guide the optimization of reaction conditions.

Multiscale Modeling: Integrating different computational techniques to model materials across various length and time scales, from the electronic structure of a single molecule to the bulk properties of a crystal. mdpi.com

For example, DFT calculations can be used to optimize the geometry of a proposed this compound complex, providing good agreement with experimental crystal structures and helping to assign spectral data. researchgate.net Such theoretical studies are essential for building robust structure-property relationships, which are critical for the rational design of new functional materials.

Table 2: Computational Methods in this compound Material Design

Computational MethodApplication AreaAnticipated Outcome
Density Functional Theory (DFT)Geometry Optimization, Electronic Structure, Reaction PathwaysPrediction of stable structures, understanding of bonding, and elucidation of reaction mechanisms. researchgate.netdiva-portal.org
Molecular Dynamics (MD)Simulation of Bulk Properties, Thermal StabilityInsight into crystal packing, prediction of decomposition temperatures, and material density. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling Large Systems (e.g., catalysts in solution)Accurate description of the reactive center while efficiently modeling the surrounding environment.
High-Throughput Virtual ScreeningLigand and Material DiscoveryRapid identification of promising candidate structures for synthesis, accelerating materials development.

Integration of this compound Chemistry into Sustainable Chemical Processes

The principles of green chemistry emphasize the need for developing chemical processes that are environmentally benign and economically efficient. essentialchemicalindustry.org Future research on this compound will explore its integration into sustainable technologies, moving beyond its traditional, and sometimes hazardous, applications.

A key area of opportunity lies in catalysis for environmental remediation and green synthesis. Research could focus on developing this compound-based catalysts for processes such as:

Wastewater Treatment: Designing catalysts for the oxidative degradation of persistent organic pollutants in industrial effluents. sarchemlabs.com

Desulfurization of Fuels: Exploring the use of this compound systems to facilitate the removal of sulfur compounds from petroleum products, leading to cleaner fuels. sarchemlabs.com

Green Oxidations: Developing efficient and selective oxidation catalysts that can use greener oxidants or operate under milder conditions, reducing energy consumption and waste generation. essentialchemicalindustry.org

Furthermore, there is potential for this compound chemistry to play a role in the circular economy. For instance, chlorates are used in the regeneration of cupric chloride etching solutions from the electronics industry. mdpi.come3s-conferences.org Future research could aim to develop more efficient and closed-loop regeneration cycles that minimize waste and recover valuable copper. This involves optimizing the oxidation of Cu(I) back to Cu(II) and could lead to more sustainable manufacturing processes for printed circuit boards. mdpi.com The challenge will be to design processes that are not only effective but also minimize the potential environmental hazards associated with chlorates themselves, possibly by using them in catalytic amounts or in contained systems. e3s-conferences.org

Q & A

Q. What experimental protocols are recommended for synthesizing cupric chlorate (Cu(ClO₃)₂) in laboratory settings?

this compound can be synthesized via controlled thermal decomposition of copper(II) hydroxide in chloric acid. Key steps include:

  • Precursor Preparation : React copper(II) oxide with chloric acid (HClO₃) under controlled pH (4–6) to avoid side reactions .
  • Crystallization : Slow evaporation at 25–30°C yields hydrated crystals. Anhydrous forms require vacuum desiccation at 80°C .
  • Safety : Use corrosion-resistant containers (e.g., PTFE) and fume hoods due to oxidative hazards .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Employ a multi-technique approach:

  • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks with reference data (e.g., ICDD PDF-00-025-0267) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition steps (e.g., loss of H₂O at ~110°C; ClO₃⁻ decomposition >250°C) .
  • Spectroscopy : UV-Vis (λmax ~290 nm for Cu²⁺ in octahedral geometry) and FTIR (Cl-O stretching at 980 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound in laboratory experiments?

  • Storage : Keep in airtight, non-reactive containers away from organic materials to prevent explosive reactions .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats mandatory.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal to mitigate environmental toxicity .

Q. How does temperature influence the solubility of this compound in aqueous systems?

Solubility increases non-linearly with temperature:

Temperature (°C)Solubility (g/100 mL H₂O)
20120
40185
60240
Data derived from gravimetric analysis under N₂ atmosphere to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in oxidative leaching of sulfide ores?

this compound acts as a dual oxidant (Cu²⁺ and ClO₃⁻) in acidic media:

  • Electron Transfer : Cu²⁺ oxidizes sulfide to elemental sulfur, while ClO₃⁻ decomposes to Cl⁻ and O₂, enhancing reaction kinetics .
  • Kinetic Modeling : Rate constants (e.g., k = 1.2 × 10⁻³ s⁻¹ at pH 2.5) derived from electrochemical impedance spectroscopy (EIS) .

Q. How can computational models predict this compound’s stability under varying environmental conditions?

Density Functional Theory (DFT) simulations reveal:

  • Thermodynamic Stability : ΔGf° = −340 kJ/mol (solid) vs. −290 kJ/mol (aqueous), favoring decomposition in humid environments .
  • Reaction Pathways : ClO₃⁻ → ClO₂ + O⁻ under UV light, validated via time-dependent DFT .

Q. How should researchers resolve contradictions in reported thermodynamic data for this compound?

Address discrepancies through:

  • Meta-Analysis : Compare calorimetric (e.g., ∆Hdissolution = +45 kJ/mol) vs. computational datasets .
  • Error Source Identification : Common issues include incomplete dehydration (TGA artifacts) or atmospheric O₂ interference .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Acute Toxicity Assays : Daphnia magna LC50 = 12 mg/L (96-hr exposure) .
  • Leaching Studies : Column experiments simulate soil mobility, showing 80% Cu retention in clay-rich soils .
  • Regulatory Compliance : Align with EPA guidelines for maximum contaminant levels (MCL) of Cu²⁺ (1.3 mg/L) .

Methodological Guidance

  • Experimental Replication : Document reagent grades (e.g., ACS-certified HClO₃), instrument calibration data, and ambient conditions (humidity <30%) to ensure reproducibility .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for batch variability) and cross-validate with spectroscopic/thermal data .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting for figures/tables (e.g., ≤3 structures per graphic in chemistry manuscripts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.